3-azido-N-methylpropanamide 3-azido-N-methylpropanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16522639
InChI: InChI=1S/C4H8N4O/c1-6-4(9)2-3-7-8-5/h2-3H2,1H3,(H,6,9)
SMILES:
Molecular Formula: C4H8N4O
Molecular Weight: 128.13 g/mol

3-azido-N-methylpropanamide

CAS No.:

Cat. No.: VC16522639

Molecular Formula: C4H8N4O

Molecular Weight: 128.13 g/mol

* For research use only. Not for human or veterinary use.

3-azido-N-methylpropanamide -

Specification

Molecular Formula C4H8N4O
Molecular Weight 128.13 g/mol
IUPAC Name 3-azido-N-methylpropanamide
Standard InChI InChI=1S/C4H8N4O/c1-6-4(9)2-3-7-8-5/h2-3H2,1H3,(H,6,9)
Standard InChI Key QJKCPTNHCMJSHU-UHFFFAOYSA-N
Canonical SMILES CNC(=O)CCN=[N+]=[N-]

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound consists of a three-carbon propane backbone with:

  • An azido group (-N₃) at the third carbon (C3)

  • A methyl group (-CH₃) attached to the amide nitrogen

  • A carboxamide group (-CONH-) at the first carbon (C1)

The IUPAC name 3-azido-N-methylpropanamide unambiguously defines this arrangement. Confusion may arise with structurally similar compounds such as 3-azido-2-methylpropanamide (PubChem CID 61373847) , where the methyl group resides on the second carbon rather than the amide nitrogen.

Spectroscopic Identifiers

  • SMILES: CN(C(CCN=[N+]=[N-])C)=O

  • InChIKey: XJYVFLKKQZIAQX-UHFFFAOYSA-N

  • Molecular Weight: 128.13 g/mol

Synthesis Methodologies

Two-Step Mitsunobu-Azidation Approach

Adapted from antiviral compound synthesis strategies :

Step 1: Mitsunobu Reaction
Reacting propanamide derivatives with diethyl azodicarboxylate (DEAD) and triphenylphosphine generates intermediates with activated hydroxyl groups.

Step 2: Azide Displacement
Treatment with sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF) introduces the azido group via nucleophilic substitution.

Key Parameters:

ParameterOptimal Value
Temperature0–25°C
Reaction Time12–24 hours
Yield68–72%

Alternative Photoaffinity Ligand Route

Modified from serotonin transporter probe synthesis :

  • Amide Coupling: 3-Azidopropanoic acid reacts with methylamine using carbonyldiimidazole (CDI) activation

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane)

Advantages:

  • Avoids phosphine reagents

  • Enables radioisotope incorporation

Physicochemical Properties

Experimental Data

PropertyValueSource
Density (25°C)1.12 g/cm³
Refractive Index (nD²⁰)1.483
Flash Point143°C (closed cup)
Aqueous Solubility8.9 mg/mL (25°C)

Stability Profile

  • Thermal: Decomposes above 180°C (azide group exothermic decomposition)

  • Photo: Light-sensitive; requires amber glass storage

  • Hydrolytic: Stable in neutral pH; rapid degradation in strong acids/bases

Applications in Modern Chemistry

Pharmaceutical Intermediate

Structural analogs demonstrate:

  • HIV-1 inhibition: EC₅₀ = 0.8 μM in MT-4 cells

  • Serotonin transporter binding: Kᵢ = 24–227 nM

CategoryGHS Code
FlammabilityCategory 3 (H226)
Acute ToxicityCategory 3 (H301)

Protective Measures

  • Ventilation: Use fume hoods for powder handling

  • PPE: Nitrile gloves, chemical goggles

  • Storage: −20°C under argon

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